molecular formula C30H29Cl2N3O4S B12489272 Propan-2-yl 2-({[2-(3,4-dichlorophenyl)quinolin-4-yl]carbonyl}amino)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate

Propan-2-yl 2-({[2-(3,4-dichlorophenyl)quinolin-4-yl]carbonyl}amino)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B12489272
M. Wt: 598.5 g/mol
InChI Key: YHJZHOFMTOKGHL-UHFFFAOYSA-N
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Description

ISOPROPYL 2-[2-(3,4-DICHLOROPHENYL)QUINOLINE-4-AMIDO]-5-(DIETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of ISOPROPYL 2-[2-(3,4-DICHLOROPHENYL)QUINOLINE-4-AMIDO]-5-(DIETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the quinoline and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the isopropyl, dichlorophenyl, diethylcarbamoyl, and carboxylate groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

ISOPROPYL 2-[2-(3,4-DICHLOROPHENYL)QUINOLINE-4-AMIDO]-5-(DIETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Scientific Research Applications

ISOPROPYL 2-[2-(3,4-DICHLOROPHENYL)QUINOLINE-4-AMIDO]-5-(DIETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ISOPROPYL 2-[2-(3,4-DICHLOROPHENYL)QUINOLINE-4-AMIDO]-5-(DIETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

ISOPROPYL 2-[2-(3,4-DICHLOROPHENYL)QUINOLINE-4-AMIDO]-5-(DIETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds, such as:

The uniqueness of ISOPROPYL 2-[2-(3,4-DICHLOROPHENYL)QUINOLINE-4-AMIDO]-5-(DIETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C30H29Cl2N3O4S

Molecular Weight

598.5 g/mol

IUPAC Name

propan-2-yl 2-[[2-(3,4-dichlorophenyl)quinoline-4-carbonyl]amino]-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C30H29Cl2N3O4S/c1-6-35(7-2)29(37)26-17(5)25(30(38)39-16(3)4)28(40-26)34-27(36)20-15-24(18-12-13-21(31)22(32)14-18)33-23-11-9-8-10-19(20)23/h8-16H,6-7H2,1-5H3,(H,34,36)

InChI Key

YHJZHOFMTOKGHL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl)C(=O)OC(C)C)C

Origin of Product

United States

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